molecular formula C16H14N2OS B2397189 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile CAS No. 337922-63-1

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile

Cat. No.: B2397189
CAS No.: 337922-63-1
M. Wt: 282.36
InChI Key: FDMKMPPVHACAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is an organic compound with the molecular formula C16H14N2OS It is a derivative of nicotinonitrile, featuring an acetyl group at the 5-position, a benzylsulfanyl group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method is the condensation of 2-(benzylsulfanyl)-6-methylnicotinonitrile with an acetylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The acetyl and nitrile groups may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-(benzylsulfanyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile
  • 5-Acetyl-2-(benzylsulfanyl)-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile

Uniqueness

5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its potential interactions with biological targets, while the acetyl and nitrile groups contribute to its reactivity and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-acetyl-2-benzylsulfanyl-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-15(12(2)19)8-14(9-17)16(18-11)20-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKMPPVHACAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC2=CC=CC=C2)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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